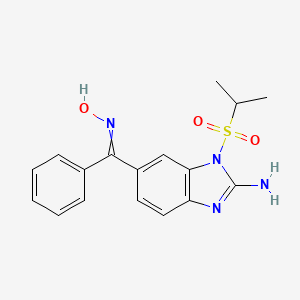
ENVIROXIME
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ENVIROXIME is an antiviral compound known for its activity against coxsackievirus infections in infants . It has a molecular formula of C17H18N4O3S and a molecular weight of 358.42 g/mol . This compound is primarily used in scientific research to study viral infections and develop potential antiviral therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ENVIROXIME involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic amines and carboxylic acids.
Introduction of Functional Groups: Functional groups such as hydroxyl, amino, and sulfonyl groups are introduced through substitution reactions using appropriate reagents like sulfonyl chlorides and amines.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial production include sulfonyl chlorides, aromatic amines, and carboxylic acids. The reaction temperature and pressure are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
ENVIROXIME undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride to convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing functional groups with other groups using reagents like halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Halides, sulfonyl chlorides; conditionssolvent like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include oxides, reduced forms, and substituted derivatives of this compound, which are used in further research and development.
科学的研究の応用
Therapeutic Applications
Enviroxime has been investigated for various therapeutic applications:
- Rhinovirus Infections : Clinical trials have demonstrated that this compound can reduce symptoms and viral load in patients infected with rhinoviruses. For instance, a controlled trial showed a significant decrease in symptoms among participants receiving the drug compared to a placebo group .
- Prophylactic Use : Intranasal administration has been explored as a preventive measure against rhinovirus infections, showing promising results in maintaining high drug levels in nasal secretions .
Case Studies and Clinical Trials
Several studies illustrate the effectiveness and potential applications of this compound:
- Clinical Trial on Rhinovirus :
- Prophylactic Activity Study :
-
Pharmacokinetic Studies :
- Model Development : Researchers developed an in vitro hollow fiber infection model to simulate different inhibitor exposure profiles for rhinovirus.
- Findings : The pharmacokinetic-pharmacodynamic relationship was established, indicating that prolonged exposure above a minimal concentration is critical for effective inhibition of virus growth .
Data Tables
The following tables summarize key findings from various studies on this compound:
作用機序
ENVIROXIME exerts its antiviral effects by targeting specific viral proteins and inhibiting their function. The compound interferes with the replication process of the virus, preventing it from multiplying and spreading. The molecular targets of this compound include viral enzymes involved in nucleic acid synthesis and protein processing. By inhibiting these enzymes, this compound disrupts the viral life cycle and reduces the viral load in infected cells .
類似化合物との比較
Similar Compounds
Enviroxime: Another antiviral compound with similar activity against rhinovirus and poliovirus.
Hypericin: Known for its antiviral properties and used in the study of viral infections.
Brincidofovir: An antiviral agent used to treat various viral infections.
Uniqueness
This compound is unique due to its specific activity against coxsackievirus, making it a valuable tool in the study of this particular virus. Its ability to inhibit viral replication through multiple pathways sets it apart from other antiviral compounds. Additionally, this compound’s chemical structure allows for various modifications, enabling researchers to develop new derivatives with enhanced antiviral activity.
特性
IUPAC Name |
N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXBHQELWQLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














